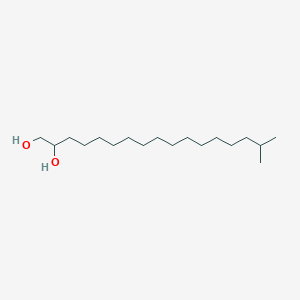

16-Methylheptadecane-1,2-diol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

85756-66-7 |

|---|---|

Fórmula molecular |

C18H38O2 |

Peso molecular |

286.5 g/mol |

Nombre IUPAC |

16-methylheptadecane-1,2-diol |

InChI |

InChI=1S/C18H38O2/c1-17(2)14-12-10-8-6-4-3-5-7-9-11-13-15-18(20)16-19/h17-20H,3-16H2,1-2H3 |

Clave InChI |

FSGIKWVSGWCSOL-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCCCCCCCCCC(CO)O |

Origen del producto |

United States |

Occurrence in Other Biological Matrices

Detection in Plant Species

The presence of 16-methylheptadecane-1,2-diol has been confirmed in Nasturtium officinale, commonly known as watercress. In a study analyzing the volatile organic compounds and fatty acids of watercress, this diol was detected as part of the plant's chemical profile. For the analysis, the compound was identified in its derivatized form, "16-Methyl-heptadecane-1,2-diol, trimethylsilyl (B98337) ether," using gas chromatography-mass spectrometry (GC-MS). This derivatization is a standard technique used to make the compound suitable for GC-MS analysis, and its detection confirms the existence of the parent this compound in the plant.

A review of scientific literature did not yield direct evidence of the presence of this compound in the seeds of Trigonella foenum-graecum (fenugreek). Comprehensive GC-MS analyses of fenugreek seed extracts have identified a wide array of compounds, including fatty acids, alkaloids, and volatile compounds, but this specific diol is not listed among the identified constituents in the available studies.

Similarly, searches of scientific databases and literature on the chemical composition of oriental melon (Cucumis melo) fruit did not reveal any studies that have detected or identified this compound. While the volatile and non-volatile components of various melon cultivars are well-studied, there is currently no documented evidence of this compound's presence.

Detection in Plant Species

Presence in Vicia pulchella Seeds

The compound has been identified in the seeds of Vicia pulchella, a species of vetch. In a 2017 study aimed at discriminating between two subspecies, V. pulchella subsp. pulchella and V. pulchella subs. mexicana, researchers conducted a detailed chemical profiling of seed extracts. Using gas chromatography-mass spectrometry (GC-MS), they identified numerous compounds, including the trimethylsilyl (TMS) ether derivative of this compound. csiropedia.csiro.au This finding was part of a comprehensive analysis that cataloged various amino acids, fatty acids, sugars, and other organic compounds to establish a distinct chemical fingerprint for each subspecies. csiropedia.csiro.au

Table 1: Detection of this compound in Vicia pulchella Seeds

| Source Organism | Sample Type | Analytical Method | Identified Form | Reference |

| Vicia pulchella | Seed Extract | Gas Chromatography-Mass Spectrometry (GC-MS) | 16-methyl-heptadecane-1,2-diol, trimethylsilyl ether | csiropedia.csiro.au |

Identification in Animal Secretions

Long-chain diols are known constituents of lipids found in animal secretions, where they can play various roles, including contributing to the properties of protective waxes.

This compound has been specifically identified within the complex lipid mixture of wool wax from Merino sheep. uct.ac.za Wool wax, also known as lanolin, is secreted by the sebaceous glands of sheep and serves to protect the wool fibers. karger.comekb.eg Research involving the extraction of wool wax from Merino fleeces led to the isolation and identification of several alkane-1:2-diols, including 16-methylheptadecane-1:2-diol. uct.ac.za Gas chromatographic analyses have shown that alkane-diols can constitute a notable fraction of the total alcohols in wool wax. ekb.eg The identification of this specific branched-chain diol contributes to the detailed chemical understanding of Merino wool lipids. uct.ac.za

Table 2: Identification of this compound in Merino Wool

| Source Animal | Sample Type | Lipid Fraction | Identified Compound | Reference |

| Merino Sheep (Ovis aries) | Wool Wax (Lanolin) | Aliphatic alkane-diols | 16-Methylheptadecane-1:2-diol | uct.ac.zaekb.eg |

Detection in Mammalian Metabolomics Samples

Metabolomics studies, which involve the comprehensive analysis of small molecules in biological samples, have also detected this compound. These studies are crucial for understanding metabolic pathways and identifying potential biomarkers.

The analysis of organic acids in urine is a common diagnostic and research tool for investigating metabolic processes and disorders. Current time information in Fatick, SN. In this context, this compound has been detected during the qualitative analysis of human urine. For the analysis via gas chromatography-mass spectrometry (GC-MS), non-volatile compounds like diols are chemically modified into more volatile forms, typically through trimethylsilyl (TMS) derivatization. A technical report on the qualitative analysis of urinary organic acids using high-resolution GC-MS explicitly lists "16-Methyl-heptadecane-1,2-diol, trimethylsilyl ether" as one of the compounds identified in a urine sample. This detection showcases the compound's presence in human metabolic outputs.

Table 3: Detection of this compound in Urine

| Sample Source | Analysis Type | Analytical Method | Identified Form | Reference |

| Human | Urine Organic Acids | Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) | 16-Methyl-heptadecane-1,2-diol, trimethylsilyl ether |

Biosynthetic Pathways and Metabolic Origins of 16 Methylheptadecane 1,2 Diol

Enzymatic Pathways for Branched-Chain Alkyldiol Formation

The formation of 16-methylheptadecane-1,2-diol from its fatty acid precursor is a critical step that defines its unique structure. This conversion from a long-chain branched fatty acid to a vicinal diol is accomplished through specific enzymatic machinery.

The biosynthesis of branched-chain lipids begins with the catabolism of branched-chain amino acids (BCAAs). The carbon skeleton of this compound, specifically its iso-branched structure (a methyl group on the antepenultimate carbon), points to a derivative of the amino acid leucine (B10760876).

The pathway initiates with the breakdown of leucine, which produces isovaleryl-CoA. This molecule serves as the primer for the fatty acid synthase (FAS) system. nih.govmdpi.com In a process analogous to straight-chain fatty acid synthesis, the FAS machinery sequentially adds two-carbon units from malonyl-CoA to the isovaleryl-CoA starter. This elongation process results in the formation of the C18 branched-chain fatty acid, 16-methylheptadecanoic acid, which is the direct precursor to the diol.

Table 1: Precursor Relationship in the Biosynthesis of this compound

| Final Product | Direct Precursor (Fatty Acid) | Primer (from BCAA) | Source Amino Acid |

| This compound | 16-Methylheptadecanoic acid | Isovaleryl-CoA | Leucine |

The conversion of 16-methylheptadecanoic acid to this compound requires the introduction of two hydroxyl groups at the C-1 and C-2 positions. This transformation is catalyzed by hydroxylase enzymes. While the exact enzymes in Thermomicrobium are not fully characterized, the mechanism likely involves monooxygenase or dioxygenase activity.

Fatty acid desaturases, a class of enzymes known for creating double bonds in fatty acid chains, are of particular interest. gsartor.org Some desaturases, particularly Rieske nonheme mononuclear iron oxygenases, exhibit promiscuous activity and can function as hydroxylases, adding hydroxyl groups to alkyl chains instead of or in addition to creating double bonds. asm.org It is hypothesized that a specialized hydroxylase or a multi-functional desaturase/hydroxylase first hydroxylates the C-2 position of the fatty acid precursor. A subsequent reduction of the carboxyl group at the C-1 position to a hydroxyl group would complete the formation of the 1,2-diol structure. Terminal alkane hydroxylases, which have been identified in some bacteria, are also candidates for catalyzing such oxidation reactions at the end of an alkyl chain. qut.edu.au

Elucidation of Precursor Utilization

Relationship to Long-Chain Fatty Acid Metabolism

The synthesis of this compound is deeply embedded within the cell's central fatty acid metabolism, yet it represents a significant modification of the canonical pathway.

The formation of the carbon backbone of this compound is a direct outcome of the branched-chain fatty acid (BCFA) synthesis pathway. This pathway is a variation of the primary fatty acid synthesis route. The key feature is the promiscuity of the fatty acid synthase enzyme, which can utilize primers other than acetyl-CoA. nih.govnih.gov In this case, isovaleryl-CoA derived from leucine is used to initiate fatty acid elongation, leading to the synthesis of iso-fatty acids. nih.govmdpi.com The subsequent elongation cycles, which utilize malonyl-CoA, proceed in the same manner as for straight-chain fatty acids, demonstrating a clear integration point in the metabolic network. BCFAs are known components of bacterial membrane lipids, often used to regulate membrane fluidity. frontiersin.org

There are two primary points of divergence from the more common straight-chain fatty acid (SCFA) biosynthesis.

Initiation/Priming : SCFA synthesis is almost exclusively initiated by acetyl-CoA. nih.gov The synthesis of 16-methylheptadecanoic acid, the precursor to the diol, diverges at this very first step by using a branched-chain starter molecule derived from amino acid catabolism. nih.gov

Terminal Modification : The vast majority of fatty acids, whether branched or straight-chain, retain their carboxyl group to be incorporated into larger lipid structures like phospholipids (B1166683) or triglycerides. The pathway to this compound diverges significantly at the end, where the C18 fatty acid undergoes hydroxylation and reduction at its carboxyl end to form a stable diol, a feature not seen in typical fatty acid metabolism. nih.govresearchgate.net

Table 2: Comparison of Fatty Acid Synthesis Pathways

| Feature | Straight-Chain Fatty Acid Synthesis | Branched-Chain Fatty Acid Synthesis (for this compound) |

| Primer | Acetyl-CoA | Isovaleryl-CoA |

| Elongation Substrate | Malonyl-CoA | Malonyl-CoA |

| Key Enzyme System | Fatty Acid Synthase (FAS) | Fatty Acid Synthase (FAS) |

| Typical End Product | Saturated or unsaturated fatty acid (e.g., Palmitic acid, Stearic acid) | 16-Methylheptadecanoic acid |

| Post-Synthesis Modification | Incorporation into glycerolipids | Hydroxylation and reduction to form 1,2-diol |

Integration within Branched-Chain Fatty Acid Synthesis

Metabolic Linkages in Thermomicrobial Lipid Assembly

In thermophilic organisms such as Thermomicrobium roseum and various Thermus species, this compound is a fundamental building block for membrane lipids. nih.govresearchgate.net The cell membrane of T. roseum is distinguished by its complete lack of conventional glycerolipids, relying entirely on long-chain 1,2-diols to form the hydrophobic core of its membrane. nih.govnih.gov

These diols are metabolically linked to glycan headgroups to form complex glycolipids. researchgate.net This unique "diol-lipid" architecture is a critical adaptation to life at extreme temperatures. The long, saturated alkyl chains, along with the specific diol structure, allow for dense packing and reduced fluidity, which is necessary to maintain membrane integrity and function in thermally challenging environments. Research has shown that in T. roseum, the degree of branching in these diols decreases with increasing growth temperatures, indicating a dynamic metabolic response to regulate membrane properties. nih.gov This linkage between BCAA metabolism, fatty acid synthesis, and diol-based lipid assembly highlights a specialized metabolic network essential for the survival of these extremophiles.

Pathways Replacing Glycerol (B35011) Moiety with 1,2-Diols

In the vast landscape of membrane lipids, glycerol forms the ubiquitous backbone for phospholipids and glycolipids. However, certain microorganisms have evolved to utilize long-chain 1,2-diols as a structural substitute for glycerol. The compound this compound is a prime example of this alternative biosynthetic strategy.

Detailed analysis of glycolipids from various strains of the bacterium Thermus has led to the characterization of novel tetra- and triglycosyl glycolipids. researchgate.net Acid hydrolysis of these complex lipids yielded not only fatty acids but also significant quantities of long-chain 1,2-diols, which were identified as this compound and its isomer, 15-methylheptadecane-1,2-diol. researchgate.net Mass spectrometry of the intact glycolipids confirmed that a large proportion consisted of glycan head groups directly linked to these long-chain 1,2-diols, effectively replacing the glycerol moiety. researchgate.net While glycerol-linked glycolipids with similar glycan heads were also present, the discovery of diol-linked lipids represents a significant finding in microbial biochemistry. researchgate.net

This structural motif is not exclusive to Thermus. Long-chain 1,2-diols were previously reported in the polar lipids of Thermomicrobium roseum, and the membrane lipids of Nitrolancea hollandica (from the phylum Chloroflexi) are also known to consist of C20 alkyl 1,2-diols. researchgate.netresearchgate.net The work on Thermus species provided the first structural determination of these long-chain diol-linked glycolipids in bacteria outside of a few specific cases. researchgate.net

These pathways stand in contrast to the microbial production of short-chain diols like 1,2-propanediol (1,2-PDO), where glycerol often serves as a carbon source or substrate. researchgate.netnih.gov In those metabolic routes, glycerol is converted via glycolysis to intermediates like dihydroxyacetone phosphate (B84403) (DHAP), which then enter specific pathways to produce diols. nih.govnih.gov In the case of this compound, the diol itself is a fundamental structural component of the final lipid, not a metabolic byproduct of a glycerol substrate.

| Organism | Phylum/Class | Identified Long-Chain Diols | Reference |

|---|---|---|---|

| Thermus scotoductus | Deinococcota | This compound, 15-Methylheptadecane-1,2-diol | researchgate.net |

| Thermus filiformis | Deinococcota | This compound, 15-Methylheptadecane-1,2-diol | researchgate.net |

| Thermus oshimai | Deinococcota | This compound, 15-Methylheptadecane-1,2-diol | researchgate.net |

| Thermomicrobium roseum | Chloroflexi | Long-chain 1,2-diols (unspecified) | researchgate.net |

| Nitrolancea hollandica | Chloroflexi (Thermomicrobia) | C20 alkyl 1,2-diols | researchgate.net |

Stereochemical Control in Natural 1,2-Diol Biosynthesis

The biosynthesis of natural products is characterized by a high degree of stereochemical precision, and the formation of 1,2-diols is no exception. While the specific enzymatic mechanisms governing the stereochemistry of this compound have not been fully elucidated, principles can be inferred from other biological systems and chemical syntheses.

The stereoselective biosynthesis of complex molecules containing vicinal diols is well-documented. For instance, the fungus Bjerkandera adusta stereoselectively produces chloroarylpropane diols, indicating the presence of highly specific enzyme systems. oup.com Similarly, the biosynthesis of complex lipids like sphingolipids involves the creation of multiple chiral centers with absolute fidelity, as seen in the formation of phytosphingosine-type ceramides (B1148491) which can feature long, branched alkyl chains. mdpi.com This demonstrates that microorganisms possess the enzymatic machinery to control stereochemistry in long-chain, hydroxylated aliphatic molecules.

In synthetic organic chemistry, achieving stereocontrol in 1,2-diol synthesis is a central challenge addressed by powerful methods like the Sharpless asymmetric epoxidation and dihydroxylation reactions. mdpi.comnih.govcdnsciencepub.com These reactions allow for the predictable and selective formation of specific stereoisomers. It is plausible that analogous enzymatic mechanisms exist in nature:

Stereospecific Epoxidases: These enzymes could form an epoxide at a terminal double bond with a specific stereochemistry.

Epoxide Hydrolases: Subsequent ring-opening of the epoxide by a hydrolase would yield the diol, with the stereochemical outcome being highly controlled.

Stereospecific Dihydroxylases: Alternatively, enzymes analogous to dihydroxylases could directly add two hydroxyl groups across a double bond in a stereochemically defined manner. mdpi.com

The ability to catalytically isomerize cis-1,2-diols to the more thermodynamically stable trans-diols in chemical systems also points to the possibility of "stereochemical editing" enzymes in nature that could modify lipid structures post-synthesis. nih.govacs.org

Theoretical Postulations on Biosynthetic Mechanisms

Although the complete biosynthetic pathway of this compound remains to be definitively established, a plausible mechanism can be postulated based on known biochemical transformations. The pathway likely begins with a precursor from fatty acid biosynthesis.

Branched-Chain Fatty Acid Synthesis: The "16-methyl" feature points to a branched-chain fatty acid precursor. Fatty acid synthesis in many bacteria can be initiated with branched-chain primers, such as isobutyryl-CoA or isovaleryl-CoA, instead of the usual acetyl-CoA. This would lead to the formation of an iso-branched fatty acid, in this case, 16-methylheptadecanoic acid.

Formation of a Terminal Alkene: A common route to functionalizing the terminus of a fatty acid is through the formation of a double bond. An enzyme, likely a desaturase, could introduce a double bond at the ω-1 position of the C17 fatty acid chain, yielding 16-methylheptadec-1-ene.

Installation of the 1,2-Diol Moiety: The vicinal diol functionality could then be installed onto this terminal alkene via one of two primary enzymatic routes:

Route A: Epoxidation and Hydrolysis: A monooxygenase or epoxidase enzyme could catalyze the formation of a terminal epoxide (1,2-epoxy-16-methylheptadecane). This highly reactive intermediate would then be stereospecifically opened by an epoxide hydrolase enzyme, adding a water molecule to yield the final 1,2-diol product.

Route B: Direct Dihydroxylation: A dioxygenase-type enzyme could directly catalyze the syn-dihydroxylation of the terminal double bond. This would install both hydroxyl groups in a single, stereocontrolled step.

The existence of enzymes capable of performing these transformations is well-established in microbial metabolism, providing strong theoretical support for these postulated pathways. nih.govcranfield.ac.uk

| Step | Description | Precursor/Intermediate | Product | Potential Enzyme Class |

|---|---|---|---|---|

| 1 | Initiation of fatty acid synthesis with a branched primer. | Isobutyryl-CoA + Malonyl-CoA | 16-Methylheptadecanoic acid | Fatty Acid Synthase (FAS) Complex |

| 2 | Introduction of a terminal double bond. | 16-Methylheptadecanoic acid | 16-Methylheptadec-1-ene | Desaturase |

| 3a | Formation of a terminal epoxide. | 16-Methylheptadec-1-ene | 1,2-Epoxy-16-methylheptadecane | Epoxidase / Monooxygenase |

| 3b | Hydrolysis of the epoxide to form the diol. | 1,2-Epoxy-16-methylheptadecane | This compound | Epoxide Hydrolase |

| Alt. 3 | Direct dihydroxylation of the terminal alkene. | 16-Methylheptadec-1-ene | This compound | Dioxygenase |

Chemical Synthesis Strategies and Methodological Advancements for 16 Methylheptadecane 1,2 Diol and Its Analogues

Total Synthesis Approaches to Branched-Chain 1,2-Diols

The total synthesis of complex molecules such as 16-methylheptadecane-1,2-diol, which contains a long aliphatic chain with a methyl branch and a vicinal diol, relies on the development of highly selective and efficient reactions. While a specific total synthesis for this exact molecule is not extensively documented in readily available literature, the strategies employed for analogous long-chain chiral diols provide a clear roadmap.

Stereoselective Synthesis of Long-Chain Chiral Diols

The creation of the 1,2-diol functionality with specific stereochemistry is a cornerstone of synthesizing these molecules. Key methods include:

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for converting prochiral alkenes into chiral diols with high enantioselectivity. mdpi.com This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral ligand. For a precursor alkene like 16-methylheptadec-1-ene, this method could theoretically establish the desired stereocenters at the C1 and C2 positions.

Enzymatic Reactions: Biocatalysis offers a highly selective alternative for the synthesis of chiral diols. Alcohol dehydrogenases (ADHs) have demonstrated the ability to reduce bulky 2-hydroxy ketones to diastereomerically pure 1,2-diols with excellent enantioselectivity (ee > 99%) and diastereoselectivity (de > 99%). rsc.org Enzymatic cascade reactions, combining a carboligation step with a subsequent reduction, can produce chiral vicinal diols from simple aldehydes. uni-duesseldorf.de

Epoxide Ring Opening: A common strategy involves the asymmetric epoxidation of an alkene, followed by regioselective and stereospecific ring-opening with a nucleophile, often water or a protected hydroxide (B78521) equivalent, to yield a 1,2-diol. mdpi.com

Considerations for Control of Diastereoselectivity and Enantioselectivity

Achieving the correct relative and absolute stereochemistry is critical. Several factors and techniques are crucial:

Chiral Catalysts and Reagents: The use of chiral catalysts, such as those in Sharpless dihydroxylation or CBS (Corey-Bakshi-Shibata) reductions, is fundamental for inducing enantioselectivity. mdpi.comorganic-chemistry.org Organocatalysts, like proline derivatives, have also been developed for asymmetric aldol (B89426) reactions to create chiral keto-alcohols, which can then be reduced to diols. acs.org

Dynamic Kinetic Resolution (DKR): This powerful technique allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. acs.org For the synthesis of chiral diols, DKR can be applied to the asymmetric reduction of racemic α-hydroxy ketones. acs.org Metal/lipase-catalyzed DKR has proven effective for a range of chiral alcohols. encyclopedia.pub

Substrate Control: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This is particularly relevant when building the carbon chain before introducing the diol functionality.

Boron-Mediated Synthesis: Boronic acids have been used to catalyze the desymmetric 1,2-cis-glycosylation of meso-diols, demonstrating a method for controlling stereoselectivity through chirality transfer from a glycosyl donor. researchgate.net

Synthetic Routes to Related Methyl-Branched Alkanes and Alkenes

The construction of the iso-branched carbon backbone of this compound is a key challenge. Several methods are available for creating methyl-branched alkanes and their alkene precursors:

Grignard and Organocuprate Reactions: The Corey-House synthesis, which involves the reaction of a lithium dialkylcuprate with an alkyl halide, is a classic and robust method for forming carbon-carbon bonds and can be used to construct branched alkanes. bibliotekanauki.pl Grignard reagents can also be added to carbonyl compounds to create branched structures. plymouth.ac.uk

Wittig and Related Olefination Reactions: The Wittig reaction and its variants are instrumental in creating carbon-carbon double bonds at specific locations, which can then be hydrogenated to form the alkane. This is a common strategy in the synthesis of complex natural products with long alkyl chains. mdpi.com

Catalytic Isomerization: Zeolite and clay catalysts can be used to isomerize unsaturated fatty acids, leading to mixtures of methyl-branched fatty acids. uni-oldenburg.de While often producing complex mixtures, this can be a route to "isostearic acid," which contains branched chains. uni-oldenburg.de

Radical Additions: Alkyl radicals can be added to α,β-unsaturated fatty compounds to introduce branching. uni-oldenburg.de

| Reaction Type | Description | Relevance to Branched Chains |

| Corey-House Synthesis | Reaction of a lithium dialkylcuprate with an alkyl halide. bibliotekanauki.pl | Forms C-C bonds, allowing for the coupling of an iso-butyl group or similar branched fragment to a long linear chain. bibliotekanauki.pl |

| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl group. plymouth.ac.uk | Can be used to introduce a methyl branch by reacting a long-chain aldehyde or ketone with methylmagnesium bromide. plymouth.ac.uk |

| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. mdpi.com | Creates a double bond that can be strategically placed and later hydrogenated to form the final branched alkane structure. mdpi.com |

| Catalytic Isomerization | Use of catalysts like zeolites to rearrange the carbon skeleton of unsaturated fatty acids. uni-oldenburg.de | Can generate methyl-branched structures from linear precursors, although often with a lack of regioselectivity. uni-oldenburg.de |

Development of Side Chain Synthons in Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. In the context of this compound, a key synthon would be the 16-methylheptadecyl group. The synthesis of this side chain can be approached by utilizing smaller, readily available chiral building blocks.

Microbiological routes have been explored to produce chiral synthons that can be incorporated into larger molecules. acs.org For instance, branched-chain amino acids can serve as starting materials in microbial synthesis platforms to produce branched-chain alcohols and diols. nih.govresearchgate.net These biologically derived synthons offer a way to introduce chirality early in the synthetic sequence, which can then be elaborated to the final target.

Green Chemistry Principles in Diol Synthesis

The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. essentialchemicalindustry.org These principles are increasingly being applied to the synthesis of diols and other fine chemicals.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. acs.org This includes the use of recyclable catalysts, such as zeolites for dimerization reactions or enzyme-based systems. rsc.org For example, cobalt composites immobilized on polysulfone fibrous networks have been developed as reusable catalysts for alcohol oxidation. frontiersin.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Addition reactions, such as catalytic hydrogenation or dihydroxylation, are generally more atom-economical than substitution or elimination reactions. tandfonline.com

Use of Renewable Feedstocks: There is growing interest in using renewable resources, such as fatty acids or lignin-derived compounds, as starting materials for chemical synthesis. essentialchemicalindustry.orgrsc.org Microbial synthesis platforms that convert glucose or other renewable feedstocks into branched-chain diols are a prime example of this approach. nih.govresearchgate.net

Safer Solvents and Reaction Conditions: Efforts are being made to replace hazardous organic solvents with greener alternatives, such as water or supercritical fluids, or to conduct reactions under solvent-free conditions. essentialchemicalindustry.orgnih.gov Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. frontiersin.org

| Green Chemistry Principle | Application in Diol Synthesis |

| Prevention | Designing syntheses to minimize waste generation from the outset. essentialchemicalindustry.org |

| Atom Economy | Utilizing addition reactions like catalytic dihydroxylation to maximize the incorporation of reactant atoms into the product. acs.org |

| Less Hazardous Chemical Synthesis | Employing enzymes or non-toxic metal catalysts instead of heavy metals like osmium where possible. |

| Use of Renewable Feedstocks | Synthesizing diols from bio-based sources such as glucose or plant-derived oils. nih.govresearchgate.netrsc.org |

| Catalysis | Using small amounts of recyclable catalysts (e.g., enzymes, zeolites) instead of stoichiometric reagents. acs.orgrsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient methods like microwave irradiation. essentialchemicalindustry.orgfrontiersin.org |

Structural Elucidation Methodologies and Stereochemical Assignment

Spectroscopic Techniques for Structural Confirmation

A variety of mass spectrometry techniques are pivotal in the initial identification and characterization of 16-Methylheptadecane-1,2-diol, often when it is a constituent of more complex biological molecules like glycolipids.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification of volatile and semi-volatile compounds. In the analysis of complex biological samples, such as those from Thermus species, acid hydrolysis is often employed to break down larger molecules like glycolipids. This process liberates constituent components, including long-chain diols. Subsequent GC-MS analysis of the derivatized products, for instance, as trimethylsilyl (B98337) ethers, allows for their separation and identification. researchgate.nettandfonline.comjuniperpublishers.compeerj.com

Studies have successfully identified this compound as a component liberated from the acid hydrolysis of purified glycolipids from various Thermus strains. researchgate.net The identity of the diol is confirmed by its characteristic retention time in the gas chromatograph and its mass spectrum. researchgate.nettandfonline.com For analytical purposes, long-chain diols are often converted to their O-trimethylsilyl (O-TMS) ethers before GC-MS analysis. tandfonline.comnih.gov

GC-High Resolution Mass Spectrometry (GC-HRMS) with AI Analysis

For a more definitive identification, Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) offers precise mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. nih.govnih.gov Modern GC-HRMS systems can be combined with artificial intelligence (AI) software to analyze the vast amount of data generated. This integrated approach can estimate chemical structures and compositions, which is particularly useful for identifying compounds in complex mixtures like those found in urine organic acid analysis. jeol.com While a molecular ion may not always be detectable in standard Electron Ionization (EI) mass spectra, softer ionization techniques available in some GC-HRMS systems can help in its detection. jeol.com The high resolution capabilities verify the exact composition of ion fragments, providing a higher degree of confidence in the structural assignment. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) for Intact Glycolipids

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules such as intact glycolipids. researchgate.netnih.govbohrium.com This method allows for the determination of the molecular weight of the intact glycolipid without the need for derivatization or degradation. nih.gov In studies of glycolipids from Thermus species, FAB-MS has been instrumental in showing that a significant portion of these lipids contain glycan head groups linked to long-chain 1,2-diols, including this compound, rather than the more common glycerol (B35011) backbone. researchgate.net

The positive and negative ion FAB mass spectra provide complementary information. Positive ion spectra often show abundant [M + Na]+ adducts, while negative ion spectra typically display a clear [M - H]- ion, both of which aid in unambiguous molecular weight determination. nih.gov Furthermore, FAB-MS can provide valuable fragmentation information that helps in sequencing the monosaccharide units of the glycan head group and identifying the composition of the lipid tail. nih.govnih.gov

Analysis of Electron Ionization (EI) Mass Spectra and Fragmentation Patterns

Electron Ionization (EI) mass spectrometry provides detailed structural information through the analysis of fragmentation patterns. While the molecular ion peak for long-chain alcohols can be weak or absent, the fragment ions are highly informative. libretexts.org For long-chain 1,2-diols, characteristic fragmentation occurs, although specific patterns for this compound are often discussed in the context of its derivatives, such as the acetate (B1210297) derivative. researchgate.net

In the EI mass spectrum of the acetate derivative of the related 15-methyl-1,2-heptadecanediol, the presence or absence of specific fragment ions can help locate the branch point in the alkyl chain. For instance, the enhanced abundance of a fragment at m/z 281 and the absence of a fragment at m/z 267 are consistent with an anteiso-branched alkyl chain. researchgate.net This principle of analyzing fragment ion abundances can be applied to distinguish between iso- and anteiso-branched diols. Generally, in the mass spectra of long-chain esters of diols, fragments characteristic of the long-chain moieties include acylium ions [RCO]+ and ions formed by the loss of an acyloxy group [M - RCOO]+ or a carboxylic acid [M - RCOOH]+. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

While mass spectrometry is powerful for determining connectivity, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the three-dimensional arrangement of atoms, or stereochemistry.

Application of Low-Temperature NMR for Absolute Stereochemistry

Determining the absolute stereochemistry of chiral centers is a significant challenge. A powerful NMR-based method involves the use of a chiral derivatizing agent, such as α-methoxyphenylacetic acid (MPA), to convert the diol into a diastereomeric bis-MPA ester. nih.govnih.gov The absolute configuration of 1,2-primary/secondary diols can then be assigned by analyzing the ¹H NMR spectra of a single bis-MPA ester derivative at low temperatures. nih.govscilit.comacs.org

This technique has been successfully applied to determine the absolute stereochemistry of long-chain 1,2-diols isolated from bacteria of the class Thermomicrobia. nih.gov By recording the NMR spectrum of the bis-(R)-MPA ester at a low temperature (e.g., -60 °C), the chemical shift changes (Δδ) of specific protons, particularly the methylene (B1212753) protons, can be correlated to a specific absolute configuration. nih.govacs.org For instance, in one enantiomeric series, the high-field methylene proton will show a significantly larger upfield shift at low temperature compared to the low-field proton, a pattern that is reversed for the other enantiomer. acs.org This method is advantageous as it requires only a small, recoverable sample and its interpretation is not hampered by the absence of signals from the long alkyl chain of the diol. nih.gov Studies using this technique on natural 1,2-diols from Thermorudis pharmacophila have established an (R) stereochemistry. nih.gov

Use of α-Methoxyphenylacetic Acid (MPA) Derivatives in Stereochemical Assignment

Determining the absolute stereochemistry of the chiral center at the C-2 position of this compound is crucial for understanding its biological origin and function. The use of a chiral derivatizing agent, such as α-Methoxyphenylacetic acid (MPA), is a powerful method for this purpose. nih.gov This technique, often referred to as the Trost or Riguera method, involves the esterification of the diol's hydroxyl groups with an enantiomerically pure form of MPA, such as (R)-(-)-α-Methoxyphenylacetic acid. sigmaaldrich.com

This reaction converts the enantiomeric diol into a mixture of diastereomeric bis-MPA esters. researchgate.netacs.org These diastereomers possess distinct physicochemical properties, which allows for their differentiation using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net By analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the resulting diastereomeric esters, the absolute configuration of the original diol can be unequivocally assigned. acs.org Specifically, for 1,2-primary/secondary diols, low-temperature NMR analysis of a single MPA derivative can be sufficient to determine the configuration. nih.govresearchgate.net Studies on long-chain 1,2-diols isolated from bacteria of the class Thermomicrobia have successfully employed this method to establish their (R) stereochemistry. nih.gov

Chromatographic Separations for Purification and Analysis

Chromatographic techniques are indispensable for the isolation of this compound from lipid extracts and for its analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a versatile and rapid method for the separation and preliminary identification of lipid classes, including long-chain diols. In the analysis of lipids from bacterial sources like Thermus species, TLC is used to separate different lipid components from the total extract. researchgate.net The technique allows for the isolation of fractions containing alkane-diols based on their polarity. unl.pt

The separation occurs on a plate coated with a stationary phase, such as silica (B1680970) gel. google.com The sample is spotted on the plate, which is then placed in a chamber with a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases. nih.gov The position of the separated compound is described by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. nih.gov For enhanced separation of specific compound classes like diols, modified silica plates, such as those with vicinal diol alkyl ether groups (Diol-modified plates), can be utilized. chromatographyonline.com

| Technique | Stationary Phase | Application | Principle of Separation |

| Thin Layer Chromatography (TLC) | Silica Gel G | Isolation of long-chain diol fractions from total lipid extracts. researchgate.netunl.ptgoogle.com | Differential partitioning based on polarity. |

Gas Chromatography (GC) for Separation of Diols and Derivatives

Gas Chromatography (GC) is a high-resolution technique essential for the separation and analysis of volatile compounds. Due to the low volatility of long-chain diols like this compound, derivatization is required prior to analysis. researchgate.netplos.org The diol is typically converted into a more volatile form, such as its O-trimethylsilyl (O-TMS) ether or acetyl derivative. researchgate.net

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (carrier gas, e.g., helium) through a capillary column. plos.orgpeerj.com The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. researchgate.net In studies identifying lipids from Thermus species, GC analysis of the derivatized diol fraction confirmed the presence of this compound. researchgate.netnih.gov The retention time of the compound is a key identifier when compared against authentic standards. researchgate.net

Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a critical step in the analysis of this compound, particularly for mass spectrometric and gas chromatographic methods. It improves volatility, thermal stability, and chromatographic behavior, and can produce characteristic fragmentation patterns in mass spectrometry. jfda-online.com

O-Trimethylsilyl (O-TMS) Ether Derivatization

The conversion of the hydroxyl groups of this compound to their O-trimethylsilyl (O-TMS) ethers is a common and effective derivatization strategy for GC-MS analysis. researchgate.netjfda-online.com This is achieved by reacting the diol with a silylating agent, such as a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine. plos.org

The resulting TMS derivative is significantly more volatile and thermally stable than the original diol, allowing for sharp, well-defined peaks in gas chromatography. researchgate.net The mass spectrum of the TMS ether provides key structural information. Research on lipids from Thermus species, as well as analyses of organic compounds in various matrices, have utilized GC-MS analysis of the O-TMS ether to identify this compound. researchgate.netpeerj.comjeol.comjuniperpublishers.com The mass spectra of these derivatives show characteristic fragment ions that aid in confirming the structure of the parent molecule. researchgate.net

| Derivative | Reagents | Analytical Method | Purpose | Key Findings |

| O-Trimethylsilyl (O-TMS) Ether | Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pyridine | GC-MS | Increase volatility and thermal stability for GC analysis. researchgate.netplos.org | Enables identification and quantification in complex mixtures like bacterial lipids and environmental samples. researchgate.netjeol.comjuniperpublishers.com |

Acetyl Derivatization for Mass Spectrometric Analysis

Acetylation is another important derivatization technique used to enhance the mass spectrometric analysis of long-chain diols. This reaction involves treating the diol with a reagent like acetic anhydride (B1165640) in pyridine, which converts the hydroxyl groups to acetate esters. plos.org

While O-TMS derivatization is more common for increasing volatility for GC, acetyl derivatives can provide complementary and highly informative mass spectra. The fragmentation patterns of the acetate derivatives under electron ionization (EI) in a mass spectrometer can be very useful for determining the structure, such as the branching position of the alkyl chain. researchgate.net For example, in the analysis of long-chain diols from Thermus scotoductus, the mass spectrum of the acetate derivative of the isomeric 15-methyl-1,2-heptadecanediol showed an enhanced abundance at m/z 281, which is consistent with an anteiso-branched alkyl chain, demonstrating the utility of this derivatization for structural elucidation. researchgate.net

| Derivative | Reagents | Analytical Method | Purpose | Key Findings |

| Acetate Ester | Acetic Anhydride, Pyridine | Mass Spectrometry (MS) | Produce characteristic fragmentation patterns for structural elucidation. researchgate.netplos.org | Fragmentation helps confirm branching points in the alkyl chain of long-chain diols. researchgate.net |

Biological Roles and Functional Implications of 16 Methylheptadecane 1,2 Diol in Organisms

Contribution to Microbial Membrane Structure and Stability

In certain microorganisms, particularly those thriving in extreme environments, 16-methylheptadecane-1,2-diol is an important architectural element of the cell membrane, contributing to its stability and functional integrity.

A key role of this compound is its ability to substitute for glycerol (B35011) in the backbone of membrane lipids, a feature prominently observed in thermophilic bacteria. Research has shown that in several species of the genus Thermus, a significant portion of their glycolipids incorporates long-chain 1,2-diols, including this compound, instead of the more common glycerol moiety. researchgate.net

Studies on Thermus scotoductus, Thermus filiformis, and Thermus oshimai have identified both diol-linked and glycerol-linked glycolipids coexisting within the same organism. researchgate.net Fast atom bombardment mass spectrometry of the intact glycolipids from these bacteria revealed that a major proportion consists of glycan head groups linked to these long-chain 1,2-diols. researchgate.net This discovery was significant as, prior to this, long-chain 1,2-diols as lipid backbones were primarily associated with Thermomicrobium roseum. researchgate.net The presence of both lipid types suggests a specialized membrane composition that is advantageous for survival at high temperatures.

The unique structure of lipids containing this compound is believed to influence the physical properties of microbial membranes, such as fluidity, which is critical for adaptation to high temperatures (thermoadaptation). Bacterial membranes must maintain a specific level of fluidity to ensure the proper function of embedded proteins and to act as an effective barrier.

Thermophilic bacteria have evolved various strategies to decrease membrane fluidity at elevated temperatures. One such mechanism is the modification of the alkyl chains of their membrane lipids. researchgate.net The incorporation of long, saturated, and branched-chain components like this compound can lead to denser packing of the lipid molecules. This increased packing reduces membrane fluidity and permeability, which is essential for maintaining membrane integrity at high growth temperatures. While direct studies on the biophysical effects of this compound are limited, the principle of homeoviscous adaptation supports the hypothesis that its presence is a key strategy for thermoadaptation in organisms like Thermus species. researchgate.net

Replacement of Glycerol in Thermomicrobial Phospholipids (B1166683)

Role in Specialized Lipid Classes

Beyond its structural role in the membrane backbone, this compound is a constituent of specific, complex lipid classes, particularly in thermophilic bacteria.

The most well-documented role for this compound is as a core component of glycolipids in thermophilic bacteria. researchgate.net In a detailed study, acid hydrolysis of purified glycolipids from various Thermus strains yielded this compound and its isomer, 15-methylheptadecane-1,2-diol. researchgate.net These diols were found to be linked to complex glycan head groups.

For instance, in Thermus filiformis and one colonial variant of Thermus scotoductus, the major glycolipid (GL-1) consisted of a glucosylgalactosyl-(N-acyl)glucosaminylglucosyl head group attached to the diol. researchgate.net In other strains, such as Thermus oshimai, a truncated version of this glycolipid was found. researchgate.net The consistent presence of this diol in the glycolipids across different Thermus species underscores its importance in the membrane composition of these organisms.

| Organism | Glycolipid Type | Diol Component Identified |

| Thermus scotoductus X-1 | Tetra- and triglycosyl glycolipids | This compound |

| Thermus filiformis Tok4 A2 | Tetraglycosyl glycolipid (GL-1) | This compound |

| Thermus oshimai SPS-11 | Truncated triglycosyl glycolipid (GL-2) | This compound |

Table 1: Occurrence of this compound in Glycolipids of Thermophilic Bacteria. researchgate.net

Structurally related aminodiols serve as the backbone for sphingolipids, a class of lipids crucial for membrane structure and cell signaling in eukaryotes. mdpi.comresearchgate.net An analogue of this compound, namely 2-amino-16-methylheptadecane-1,3-diol , has been identified as a long-chain base in sphingolipids. lipidbank.jp This structural similarity is significant. While this compound is a diol, the corresponding aminodiol features an amino group at the C-2 position, which is characteristic of sphingoid bases.

This parallel suggests a convergent evolutionary strategy for creating stable membrane lipids. The long, branched (iso-branched) alkyl chain provided by the 16-methylheptadecane structure is a feature shared between the bacterial diol lipids and these eukaryotic sphingolipids. This branched structure likely contributes to the specific packing properties and fluidity of the membranes in which these lipids are found.

| Compound Name | Chemical Formula | Organism Type | Lipid Class |

| This compound | C18H38O2 | Bacteria (Thermus spp.) | Glycolipids |

| 2-Amino-16-methylheptadecane-1,3-diol | C18H39NO2 | Eukaryotes | Sphingolipids |

Table 2: Comparison of this compound and its Aminodiol Analogue. researchgate.netlipidbank.jp

Glycolipids of Thermophilic Bacteria

Potential Metabolic Intermediates or End Products

Beyond its structural roles in membranes, this compound has been detected as a metabolite in various biological systems, indicating its involvement in metabolic pathways, potentially as an intermediate or a terminal product.

Gas chromatography-mass spectrometry (GC-MS) based metabolomic studies have identified this compound in diverse organisms. For example, it was detected in a metabolomic analysis of sweet-clover vetches (Vicia species), suggesting it is a component of plant secondary metabolism. tandfonline.com It has also been identified in extracts from the plant Dysphania ambrosioides, where it is associated with antioxidant properties. mdpi.com Furthermore, the compound has been found in human urine samples, pointing to its presence as a product of endogenous metabolism or as a xenobiotic metabolite. jeol.com The detection of this diol across different biological kingdoms—bacteria, plants, and animals—suggests it may be a more widespread metabolite than previously thought, although its precise metabolic pathways remain to be fully elucidated.

Functional Significance in Plants and Other Organisms (where observed)

The compound this compound has been identified in a variety of organisms, ranging from bacteria to plants. While research into its specific functional roles is ongoing, current findings primarily point towards its contribution to the structural integrity of cellular membranes in certain bacteria and its association with the bioactive properties of plant extracts.

In the realm of bacteriology, this compound has been characterized as a key component of membrane lipids in thermophilic bacteria of the genus Thermus. researchgate.netresearchgate.net Specifically, this long-chain diol is integral to the structure of glycolipids in the cell membranes of species such as Thermus scotoductus, Thermus filiformis, and Thermus oshimai. researchgate.net In these organisms, the glycan head groups of the glycolipids are linked to long-chain 1,2-diols, including this compound, rather than exclusively to glycerol. researchgate.net This structural feature is significant for the adaptation of these bacteria to high-temperature environments. The presence of such long-chain diols in the membrane lipids is thought to contribute to the stability and integrity of the cell membrane at elevated temperatures. While long-chain 1,2-diols have also been noted in the polar lipids of Thermomicrobium roseum and potentially Chloroflexus aurantiacus, their detailed structural determination in glycolipids was a significant finding in Thermus species. researchgate.net

In the plant kingdom, this compound has been detected in several species known for their medicinal properties. For instance, it is a constituent of the aerial parts of Dysphania ambrosioides (Epazote). Extracts from this plant, which contain this compound along with other compounds like phytol, have demonstrated notable antioxidant properties. However, the antioxidant activity is attributed to the extract as a whole, and the specific contribution of this compound to this effect has not been isolated.

Further research has also identified this compound in the oriental melon (Cucumis melo). Its presence was noted in a study comparing the aroma components of different melon varieties, although a specific functional role in the fruit's aroma or other characteristics was not detailed. The compound has also been found in extracts of chokeberry (Aronia melanocarpa) stems, which are known to possess strong antioxidant potential.

Advanced Research on Analogues and Derivatives of 16 Methylheptadecane 1,2 Diol

Study of Isomeric Forms and Homologues

The study of isomers and homologues provides fundamental insights into structure-activity relationships. By comparing molecules with subtle differences in their carbon skeletons, researchers can determine the structural requirements for specific physical or chemical properties.

15-Methylheptadecane-1,2-diol is a close structural isomer of 16-methylheptadecane-1,2-diol, differing only in the position of the terminal methyl branch. Research has identified both of these long-chain 1,2-diols as significant components of the polar lipids in certain bacteria, particularly within the genus Thermus. researchgate.net In a study of Thermus scotoductus and other Thermus species, acid hydrolysis of purified glycolipids yielded both this compound and 15-methylheptadecane-1,2-diol. researchgate.net This finding was notable as it demonstrated that a significant portion of the glycolipids in these bacteria have their glycan head groups linked to these long-chain 1,2-diols instead of the more common glycerol (B35011) backbone. researchgate.net The co-occurrence of these isomers suggests they may share similar biosynthetic pathways and functional roles within the bacterial cell membrane. researchgate.net

Table 1: Comparison of Identified Isomeric Long-Chain Diols in Thermus Species

| Feature | This compound | 15-Methylheptadecane-1,2-diol |

| IUPAC Name | This compound nih.gov | 15-methylheptadecane-1,2-diol researchgate.net |

| Molecular Formula | C₁₈H₃₈O₂ nih.gov | C₁₈H₃₈O₂ |

| Branching Type | Iso-branched | Anteiso-branched |

| Identified Source | Polar lipids of Thermus scotoductus, T. filiformis, and T. oshimai researchgate.net | Polar lipids of Thermus scotoductus, T. filiformis, and T. oshimai researchgate.net |

| Lipid Linkage | Found linked to glycan head groups in glycolipids researchgate.net | Found linked to glycan head groups in glycolipids researchgate.net |

Homologues of this compound, specifically the C17 and C19 analogues, are also subjects of scientific interest. These compounds vary in the length of their aliphatic chain. While direct research on the 1,2-diol forms is limited, studies on related amino-diol structures provide relevant insights. For instance, the C17 analogue, 2-amino-15-methylhexadecane-1,3-diol (B10827637) (iso-d17:0), and the C18 compound, 2-amino-16-methylheptadecane-1,3-diol (iso-d18:0), have been identified as long-chain bases in the sphingolipids of various organisms. lipidbank.jp The presence of these branched-chain sphingoid bases, which are structural analogues to the corresponding 1,2-diols, is taxonomically significant in certain protozoa and animal tissues. lipidbank.jp The variation in chain length from C17 to C19 can influence the physical properties of the lipids they form, affecting membrane fluidity and stability.

This compound is an example of an iso-branched structure. The distinction between iso- and anteiso-branching is crucial in lipid chemistry. Iso-branching features a methyl group on the penultimate carbon atom from the end of the chain, whereas anteiso-branching has a methyl group on the antepenultimate carbon. nih.gov These branched-chain fatty acids are major acyl constituents of membrane lipids in many bacterial species. nih.gov The specific type of branching (iso vs. anteiso) and the chain length are important criteria for bacterial identification and classification. nih.gov For example, lanolin from wool wax is a complex mixture containing esters of fatty acids that have both iso and anteiso conformations, with chain lengths extending up to 35 carbons. gerli.com The biosynthesis of these structures involves specific primers, such as derivatives of valine for iso-chains and isoleucine for anteiso-chains, which initiate fatty acid synthesis. nih.gov

Table 2: Structural Comparison of Iso and Anteiso Branching in C18 Lipid Backbones

| Branching Type | Example Compound | Structural Feature | Common Precursor Amino Acid |

| Iso | 2-Amino-16-methylheptadecane-1,3-diol (iso-d18:0) lipidbank.jp | Methyl group on the (n-1) carbon | Valine nih.gov |

| Anteiso | 2-Amino-15-methylheptadecane-1,3,4-triol (anteiso-t18:0) lipidbank.jp | Methyl group on the (n-2) carbon | Isoleucine nih.gov |

C17 and C19 Analogues

Synthetic Derivatives for Specific Research Applications

The unique structure of 1,2-diols like this compound makes them valuable starting materials for the synthesis of novel molecules with tailored properties for research.

Phospholipids (B1166683) are fundamental components of biological membranes, typically containing a diacylglycerol backbone. nih.gov Synthetic strategies have been developed to create novel phospholipids by replacing the glycerol moiety with other diols. One effective method involves the use of cyclic intermediates like oxazaphospholanes or dioxaphospholanes. nih.gov This process allows for a nearly quantitative conversion of 1,2-diols into phospholipids under mild reaction conditions and avoids the need for complex chromatographic purification. nih.gov Another approach is the tin-mediated acylation of diols. rsc.org In this method, a dialkyltin oxide is used to form an activated tin ketal with the diol, which can then be selectively acylated with a fatty acid chloride to produce the corresponding 1-acyl-lysophospholipid with high yield and regioselectivity. rsc.org These synthetic routes provide researchers with tools to create a wide variety of phospholipid analogues for studying membrane structure and function.

Long-chain diols are increasingly being used as monomers for the synthesis of biodegradable polymers, offering an alternative to traditional petroleum-based plastics. acs.org These diols can be polymerized with dicarboxylic acids through thermal polycondensation to create aliphatic polyesters. mdpi.com A significant area of research is the development of biodegradable elastomers. For instance, a family of elastomers known as poly(diol citrates) has been synthesized by reacting citric acid with various diols, including long-chain aliphatic diols. psu.edu The properties of these polymers can be precisely controlled by changing the diol monomer. Research has shown that as the number of methylene (B1212753) units in the diol increases, the degradation rate of the resulting polymer decreases, while its mechanical properties, such as tensile strength and elasticity, can be tuned. psu.edu This tunability makes diol-based polymers highly attractive for applications in tissue engineering and drug delivery systems. psu.edu Furthermore, enzymatic processes using catalysts like lipases are being explored for the polycondensation of diols, offering a more environmentally friendly "green" synthesis route. google.com

Table 3: Effect of Diol Chain Length on Properties of Poly(diol citrate) Elastomers

| Diol Monomer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Relative Degradation Rate |

| 1,6-Hexanediol | 1.11 ± 0.12 | 1.60 ± 0.05 | 120 ± 19 | Fastest |

| 1,8-Octanediol | 4.39 ± 0.65 | 4.10 ± 0.72 | 267 ± 23 | Intermediate |

| 1,10-Decanediol | 8.81 ± 1.25 | 9.01 ± 1.11 | 385 ± 35 | Slower |

| 1,12-Dodecanediol | 11.15 ± 2.62 | 13.98 ± 3.05 | 502 ± 16 | Slowest |

| Data adapted from research on poly(diol citrate) synthesis and evaluation. psu.edu |

Synthesis of Phospholipids Containing 1,2-Diols

Theoretical and Computational Investigations of Related Diols

Theoretical and computational chemistry provide powerful tools for investigating the fundamental properties of diols at the molecular level. While specific computational studies on this compound are not extensively documented in public literature, a wealth of research on related short-chain and long-chain diols offers significant insights into their conformational landscapes, intermolecular interactions, reactivity, and stability. These studies, employing methods ranging from molecular mechanics to high-level quantum mechanics, establish a framework for understanding the behavior of the broader class of vicinal and other diols.

Molecular Modeling of Diol Conformations and Interactions

Molecular modeling, particularly through molecular dynamics (MD) simulations and conformational analysis, elucidates the three-dimensional structures that diol molecules adopt and how they interact with their environment. The behavior of diols is largely governed by the interplay between intramolecular and intermolecular hydrogen bonding, as well as steric and solvent effects.

Computational studies on simple diols like ethane-1,2-diol and 1,3-propanediol (B51772) reveal a complex conformational landscape. mdpi.comacs.org For an isolated molecule in the gas phase, conformations that allow for an intramolecular hydrogen bond between the two hydroxyl groups are often the most stable. mdpi.comresearchgate.net This leads to a folded or gauche geometry. For instance, molecular dynamics calculations have shown that in liquid ethane-1,2-diol, most molecules are found in a gauche conformation, stabilized by these internal hydrogen bonds. mdpi.com

However, in the presence of a protic solvent like water, the scenario changes. Simulations show that intermolecular hydrogen bonds between the diol's hydroxyl groups and surrounding water molecules become dominant. researchgate.net This preference for interacting with the solvent can reduce the energy difference between various conformers. researchgate.net For 1,3-propanediol in an aqueous solution, modeling has shown that conformations without intramolecular hydrogen bonds predominate, with the extended tTTg conformation being the most common. researchgate.net

Table 1: Summary of Computational Findings on Diol Conformations This table summarizes key findings from molecular modeling studies on various diols, highlighting the computational methods used and the primary observations regarding their conformational behavior.

| Diol Studied | Computational Method | Key Findings | References |

| Ethane-1,2-diol | Molecular Dynamics (MD), X-Ray Diffraction | In the liquid state, molecules predominantly adopt a gauche conformation with intramolecular hydrogen bonds. Strong intermolecular hydrogen bonds create a network similar to liquid water. | mdpi.com |

| 1,3-Propanediol | Molecular Dynamics (MD), MP2 | In aqueous solution, conformers without intramolecular H-bonds dominate (74-76%). The tTTg conformation is most prevalent. Implicit solvation models reduce the energy difference between conformers. | researchgate.net |

| Long-chain diols (in polyesters) | Density Functional Theory (DFT) | The conformation of the diol unit affects the polymer's dipole moment. Oligomers can form compact helical structures. | acs.org |

| meso-Epoxides (forming diols) | Molecular Dynamics (MD), Rosetta algorithm | Near-attack conformation (NAC) frequencies in MD simulations can predict the enantioselectivity of epoxide hydrolases forming chiral diols. | d-nb.info |

Quantum Mechanical Studies of Diol Reactivity and Stability

Quantum mechanical (QM) methods, especially Density Functional Theory (DFT), are extensively used to investigate the electronic structure of diols, providing deep insights into their reactivity and stability. nih.gov These methods allow for the calculation of reaction pathways, transition states, and energy barriers, which are crucial for understanding chemical transformations.

DFT calculations have been instrumental in elucidating the mechanisms of enzyme-catalyzed reactions involving diols. For example, combined QM/MM (Quantum Mechanics/Molecular Mechanics) studies on B12-dependent diol dehydratase have successfully described the structures and activation barriers of intermediates and transition states, revealing the catalytic roles of specific amino acid residues at the active site. nih.govacs.org These calculations show that the 1,2-shift of a hydroxyl group is significantly facilitated by a partial proton transfer, a detail that purely experimental methods would struggle to capture. acs.org

The stability of diols and related compounds has also been a focus of QM studies. DFT calculations performed on diol-functionalized dicationic ionic liquids revealed that strong hydrogen bonding and electrostatic interactions between the diol's hydroxyl groups and the anion contribute to enhanced thermal stability compared to analogous compounds without the diol functionality. rsc.org Similarly, DFT has been used to model the adsorption of diols onto metal surfaces, explaining their role as corrosion inhibitors. A study on 2-butyne-1,4-diol (B31916) on an iron surface calculated an adsorption energy significantly higher than that of water, explaining its effectiveness in displacing water and protecting the surface. wien2k.at The calculations identified a stable fourfold di-σ adsorption geometry, clarifying the inhibitor-metal interaction at an electronic level. wien2k.at

Furthermore, QM methods are used to explore the fundamental reactivity of the hydroxyl groups in diols. Ab initio quantum mechanical methods have been employed to study diol-mediated proton transfer reactions, a fundamental process in many chemical and biological systems. depaul.edudepaul.edu DFT calculations have also been used to propose mechanisms for reactions such as the nucleophilic addition of 1,3-diols to cyanoacetylene (B89716) alcohols and to guide the development of catalysts for the selective functionalization of one hydroxyl group in the presence of another. researchgate.netrsc.org

Table 2: Applications of Quantum Mechanical Methods to Diol Properties This table presents examples of how quantum mechanical methods have been applied to study the reactivity and stability of various diol systems.

| System/Process Studied | QM Method | Property Investigated | Key Quantitative Finding/Insight | References |

| Diol Dehydratase Enzyme | DFT, QM/MM | Enzymatic reaction mechanism | QM/MM calculations correctly describe structures and activation barriers, revealing the catalytic role of active-site residues. | nih.govacs.org |

| Diol-functionalized Ionic Liquids | DFT | Thermal stability | The decomposition temperature of a diol-functionalized ionic liquid was ~60 K higher than its non-diol analogue due to H-bonding. | rsc.org |

| 2-Butyne-1,4-diol on Fe(100) Surface | DFT | Adsorption mechanism (corrosion inhibition) | Calculated adsorption energy was -2.70 eV/molecule, which is approximately 8 times higher than that for water on the same surface. | wien2k.at |

| 1,3-Diol Nucleophilic Addition | DFT (B3LYP/6-311++G(d,p)) | Reaction mechanism | The reaction proceeds via the ionized diol attacking the Cβ atom of cyanacetylene alcohol, forming an intermediate vinyl carbanion. | researchgate.net |

| Diol-Mediated Proton Transfer | Ab initio methods | Reaction energy barriers | Aromaticity in the reacting system can lower the proton transfer barrier compared to a simplified model system. | depaul.edu |

Future Directions in Research on 16 Methylheptadecane 1,2 Diol

Unexplored Biosynthetic Pathways and Genetic Determinants

The biogenesis of 16-methylheptadecane-1,2-diol is a significant black box in lipid biochemistry. While the biosynthesis of long-chain diols (LCDs) in general is often linked to certain microalgae like eustigmatophytes, the specific pathways leading to a branched structure, such as the methyl group at the 16-position, are not well-defined. ethz.ch Future research should focus on elucidating the complete biosynthetic route.

It is hypothesized that the biosynthesis of methyl-branched alcohols may involve fatty acyl-CoA precursors that incorporate C3 units derived from methylmalonyl-CoA, as opposed to the typical C2 units from acetyl-CoA. rsc.org Determining the precise starter and extender units for the carbon backbone of this compound is a critical first step.

Furthermore, the genetic basis for its production is entirely unknown. A concerted effort employing modern genomic and transcriptomic techniques is necessary. This would involve:

Genome sequencing of organisms known to produce this diol to identify potential gene clusters associated with lipid metabolism.

Transcriptomic analysis (RNA-seq) under different physiological conditions to correlate gene expression profiles with diol production.

Gene knockout and heterologous expression studies to functionally characterize candidate genes, such as those encoding for fatty acid synthases (FAS), polyketide synthases (PKS), elongases, and modifying enzymes (e.g., methyltransferases, hydroxylases).

Investigating the biosynthetic pathways of related sphingolipids in marine invertebrates, which can contain an iso-d18:0 (16-methylheptadecane-1,3-diol) backbone, may provide valuable clues. lipidbank.jp

Comprehensive Enzymology of Diol Formation and Transformation

The formation of the vicinal diol at the C-1 and C-2 positions and the introduction of the terminal iso-branching are key enzymatic steps that require detailed investigation. The enzymes responsible for these transformations have not been identified. Future research should aim to isolate and characterize the complete enzymatic machinery.

Key enzymatic activities to target for discovery and characterization include:

Methyltransferase: The enzyme responsible for adding the methyl group at the C-16 position. Understanding its substrate specificity and mechanism is crucial.

Hydroxylases: Cytochrome P450 monooxygenases or other hydroxylating enzymes are likely responsible for introducing the two hydroxyl groups. It is important to determine if these are introduced sequentially or concurrently and to identify the specific enzymes involved.

Reductases: Enzymes that may be involved in the reduction of keto or carboxyl precursors during the chain elongation or modification process.

The study of enzymes involved in the synthesis of similar structures, such as the ceramides (B1148491) found in starfish, could offer insights. mdpi.com For example, the biosynthesis of ceramides involves serine palmitoyl (B13399708) transcriptase, ketosphinganine reductase, and ceramide synthase. mdpi.com While the pathways are different, the types of catalytic activities may be analogous. Chemoenzymatic approaches, using lipases for kinetic resolution, have been explored for producing chiral methyl-branched compounds and could be adapted for studying the transformation of this compound. diva-portal.org

Advanced Synthetic Methodologies for Enantiomerically Pure Diols

The presence of at least two chiral centers (at C-1 and C-2, and potentially at C-16 if the methyl group is introduced stereospecifically) means that this compound can exist as multiple stereoisomers. Access to enantiomerically pure forms of this diol is essential for accurately studying its biological activity. Current synthetic routes are not well-established, presenting an opportunity for the application of modern asymmetric synthesis.

Future synthetic strategies should focus on:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials. For instance, the synthesis of methyl-branched insect pheromones has been achieved starting from enantiomers of citronellol (B86348) or using chiral auxiliaries derived from D-mannitol. rsc.orgtandfonline.com

Asymmetric Catalysis: Employing chiral catalysts to control stereochemistry. This could include asymmetric hydrogenation, epoxidation, or dihydroxylation of an appropriate unsaturated precursor.

Chemoenzymatic Methods: Using isolated enzymes, such as lipases, for the kinetic resolution of racemic intermediates to separate enantiomers, a technique proven effective for other chiral methyl-branched alcohols. diva-portal.org

Modern Coupling Reactions: Developing convergent synthetic routes that build the molecule by coupling smaller, stereodefined fragments. The synthesis of other long-chain methyl-branched alkanes has successfully used Grignard reagents prepared from chiral bromides coupled with long-chain aldehydes. tandfonline.com

A review of synthetic strategies for insect pheromones reveals a toolbox of stereoselective reactions, including those involving chiral oxazolidinones, that could be adapted for the synthesis of all possible stereoisomers of this compound. rsc.orgresearchgate.net

Deeper Investigation into Role in Non-Microbial Systems

While its origins may lie in microorganisms, this compound and structurally similar compounds have been detected in a variety of higher organisms, though their specific roles are poorly understood. A deeper investigation is warranted to determine if the compound is produced endogenously, sequestered from dietary sources, or is a product of symbiotic microorganisms.

Identified occurrences and potential areas for future research include:

Plants: The compound has been identified in oriental melon fruit and as a component of extracts from the plant Dysphania ambrosioides. mdpi.comnih.gov Its function could be related to allelopathy, defense against pathogens, or as a signaling molecule.

Insects: The structure is similar to many methyl-branched cuticular hydrocarbons and insect pheromones which are crucial for preventing desiccation and for chemical communication, including species and sex recognition. rsc.orgresearchgate.net Future studies could explore its potential as a pheromone or kairomone in specific insect species.

Marine Invertebrates: Sphingolipids containing a 16-methyl-heptadecane backbone have been isolated from starfish. mdpi.com These compounds are integral to cell membrane structure and signaling. Research should explore if the free diol exists and what role it plays in membrane dynamics or as a signaling precursor in these organisms.

Birds: Long-chain 1,2-diols are components of the uropygial gland secretions of some birds, where they are found as diesters and are thought to play a role in feather maintenance and potentially chemical signaling. oup.com Investigating whether this compound is a component in some species could open new avenues in avian chemical ecology.

Application of Advanced Analytical Techniques for Trace Analysis

Detecting and quantifying this compound, especially at trace levels in complex biological matrices, requires sensitive and specific analytical methods. While Gas Chromatography-Mass Spectrometry (GC-MS) is the current standard, there is considerable scope for improvement and application of more advanced techniques.

Current GC-MS methods often involve derivatization to improve volatility and ionization efficiency, typically by silylating the diol with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). ethz.chcopernicus.org Analysis is then performed in Single Ion Monitoring (SIM) mode for enhanced sensitivity.

Table 1: Representative GC-MS Parameters for Long-Chain Diol Analysis

| Parameter | Example 1 copernicus.org | Example 2 copernicus.org | Example 3 frontiersin.org |

|---|---|---|---|

| GC System | Agilent 7990B | Agilent 7990B | Agilent 7890B |

| Column | CP Sil-5 (25 m x 320 µm x 0.12 µm) | Agilent CP Sil-5 (25 m x 320 µm x 0.12 µm) | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Oven Program | 70°C (1min), then 20°C/min to 130°C, then 4°C/min to 320°C (hold 25min) | 70°C, then 20°C/min to 130°C, then 4°C/min to 320°C (hold 25min) | 70°C (1min), then 20°C/min to 130°C, then 4°C/min to 320°C (hold 25min) |

| Carrier Gas/Flow | He, 2 mL/min | He, 1.2 mL/min | H₂, 2 mL/min |

| MS System | Agilent 5977A MSD | Agilent 5977A MSD | Agilent 5977B |

| Ionization Mode | Electron Impact (EI) | Electron Impact (EI, 70 eV) | Electron Impact (EI, 70 eV) |

| Monitored Ions (m/z) | 299.3, 313.3, 327.3, 341.3 | 299.3, 313.3, 327.3, 341.3 | 299.3, 313.3, 327.3, 341.3 |

Future research should incorporate more advanced analytical technologies:

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-Orbitrap MS or GC-Q-TOF would provide accurate mass measurements, enabling confident identification and elemental composition determination, which is crucial for distinguishing isomers and identifying novel related structures. nih.gov

Tandem Mass Spectrometry (MS/MS): GC-MS/MS can significantly improve the signal-to-noise ratio in complex samples by reducing matrix interference, allowing for lower detection limits. It also provides structural information through fragmentation patterns, which can help in the unequivocal identification of the analyte.

Supercritical Fluid Chromatography (SFC-MS): SFC can be an alternative to GC for the analysis of thermally labile or less volatile lipids, potentially reducing the need for derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS): While less common for these types of diols, advanced LC techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) HRMS could be developed for comprehensive lipidomic profiling.

By applying these state-of-the-art methods, researchers can achieve the trace-level detection and robust quantification needed to explore the subtle but potentially significant roles of this compound in biological systems.

Compound List

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro